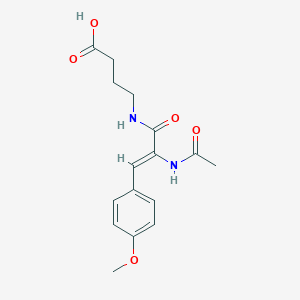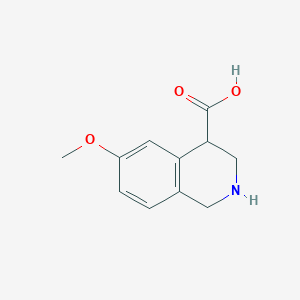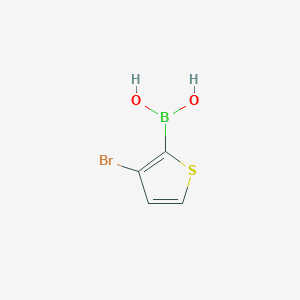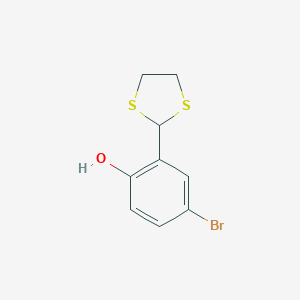
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid, also known as AMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-peptide angiotensin II receptor antagonists, and it has been shown to have a high affinity for the AT1 receptor subtype.
Mechanism Of Action
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid acts as a competitive antagonist of the AT1 receptor subtype, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid can effectively lower blood pressure and reduce the risk of cardiovascular events. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have a number of biochemical and physiological effects, including the reduction of blood pressure, the prevention of cardiovascular events, and the inhibition of oxidative stress and inflammation. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have a protective effect on the kidneys, which may be beneficial in the treatment of renal diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid is its high affinity for the AT1 receptor subtype, which makes it a potent and effective antagonist. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases. However, one of the limitations of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid is that it may have off-target effects on other receptors, which could lead to unwanted side effects.
Future Directions
There are a number of potential future directions for research on 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid, including the development of more potent and selective AT1 receptor antagonists, the investigation of its potential therapeutic applications in other disease states, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to determine the long-term safety and efficacy of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid in human subjects.
Synthesis Methods
The synthesis of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid involves the reaction of 4-aminobutanoic acid with acetic anhydride to form the acetylated derivative. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the desired product. The final compound is purified using column chromatography, and its purity is confirmed using various analytical techniques.
Scientific Research Applications
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and cardiovascular diseases. It has been shown to have a high affinity for the AT1 receptor subtype, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid can effectively lower blood pressure and reduce the risk of cardiovascular events.
properties
CAS RN |
172798-51-5 |
|---|---|
Product Name |
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid |
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-11(19)18-14(16(22)17-9-3-4-15(20)21)10-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/b14-10- |
InChI Key |
LFDJYSKWAKCDIQ-UVTDQMKNSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCCC(=O)O |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
synonyms |
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)



![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
